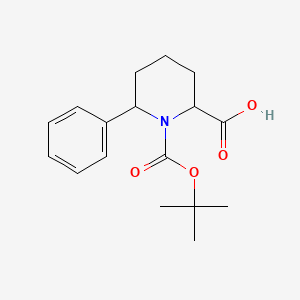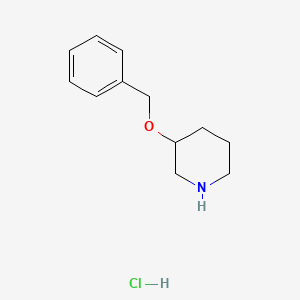![molecular formula C23H25NO3S B1419267 4-metilbencenosulfonato de 1,2,3,3-tetrametil-3H-benzo[g]indolium CAS No. 1078162-96-5](/img/structure/B1419267.png)
4-metilbencenosulfonato de 1,2,3,3-tetrametil-3H-benzo[g]indolium
Descripción general
Descripción
1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C23H25NO3S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de “4-metilbencenosulfonato de 1,2,3,3-tetrametil-3H-benzo[g]indolium”, pero desafortunadamente, la información disponible es limitada. El compuesto se menciona como un bioquímico para la investigación proteómica , pero las aplicaciones específicas no se detallan en los resultados de la búsqueda.
Análisis Bioquímico
Biochemical Properties
1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules. It interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic activity. Additionally, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can activate transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate can lead to alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
In animal models, the effects of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate vary with different dosages. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is effective without being harmful .
Metabolic Pathways
1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism and detoxification. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding partners .
Subcellular Localization
The subcellular localization of 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate is critical for its activity and function. This compound is often found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. It can also localize to the mitochondria, affecting cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing 1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate to specific subcellular compartments .
Propiedades
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethylbenzo[g]indol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.C7H8O3S/c1-11-16(2,3)14-10-9-12-7-5-6-8-13(12)15(14)17(11)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-10H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWRUXUPGIRLBE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078162-96-5 | |
| Record name | 3H-Benz[g]indolium, 1,2,3,3-tetramethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)
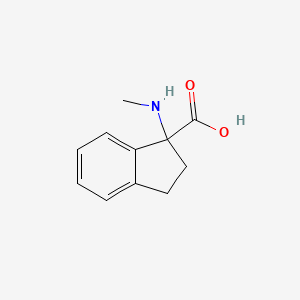
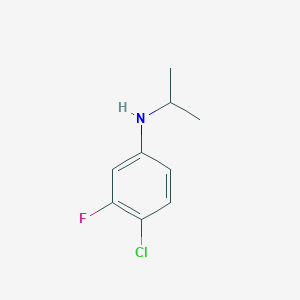
![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)
![4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B1419191.png)
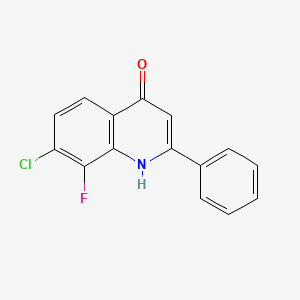

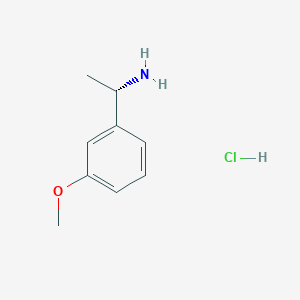


![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)

